

Unraveling the Mechanisms of 2-Iodophenyl Acetate Reactions: A DFT-Based Comparative Guide

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Compound of Interest

Compound Name: 2-Iodophenyl acetate

Cat. No.: B1329851

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For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of **2-iodophenyl acetate** is crucial for optimizing synthetic strategies and designing novel chemical transformations. This guide provides an objective comparison of the primary mechanistic pathways involved in reactions of **2-iodophenyl acetate**, supported by experimental and computational data from Density Functional Theory (DFT) studies.

Two predominant reaction pathways for **2-iodophenyl acetate** have been extensively investigated: palladium-catalyzed cross-coupling reactions and transformations mediated by its hypervalent iodine character. DFT calculations have emerged as a powerful tool to elucidate the nuanced energetics and transition states of these complex reactions, offering insights that guide experimental design.

Palladium-Catalyzed Reactions: The Oxidative Addition Pathway

In palladium-catalyzed cross-coupling reactions, the critical initial step involves the oxidative addition of the C-I bond of **2-iodophenyl acetate** to a low-valent palladium(0) complex. DFT studies have explored various mechanistic possibilities for this key activation step, primarily focusing on concerted and stepwise pathways.

A DFT study on the oxidative addition of substituted iodobenzenes to a $\text{Pd}(\text{PMe}_3)_2$ complex provides valuable insights applicable to **2-iodophenyl acetate**. The calculations revealed that

the reaction can proceed through a barrierless bisphosphine pathway. However, a monophosphine pathway, which requires the initial dissociation of a phosphine ligand, is hampered by a significant dissociation energy.

For the oxidative addition of iodobenzene, a close analog of **2-iodophenyl acetate**, the Gibbs free energy of activation for the concerted pathway is significantly lower than for the dissociative pathway, indicating a kinetic preference for the concerted mechanism. The presence of electron-withdrawing or -donating groups on the aryl ring can influence the reaction's thermodynamics, with electron-withdrawing groups generally leading to a more exergonic reaction.

Quantitative Comparison of Oxidative Addition Pathways

Pathway	Reactant	Catalyst	Activation Energy (kcal/mol)	Reaction Energy (kcal/mol)	Reference
Concerted (Bisphosphine)	Iodobenzene	$\text{Pd(PMe}_3)_2$	Barrierless	-35.9	[1]
Dissociative (Monophosphine)	Iodobenzene	$\text{Pd(PMe}_3)$	14.2	-13.1	[2]

Experimental Protocol: Computational Details for Oxidative Addition DFT Studies

The mechanistic investigations of the oxidative addition of aryl halides to Pd(0)-phosphine complexes were typically performed using the following computational methodology:

- Software: Gaussian suite of programs.[\[3\]](#)
- Functional: BP86 level of theory.[\[3\]](#)
- Basis Set: Not specified in the abstract.
- Solvation Model: Assumed THF as the solvent.[\[3\]](#)

- Dispersion Correction: Included in the calculations.[3]
- Optimization: All structures were fully optimized with ultrafine grids.[3]

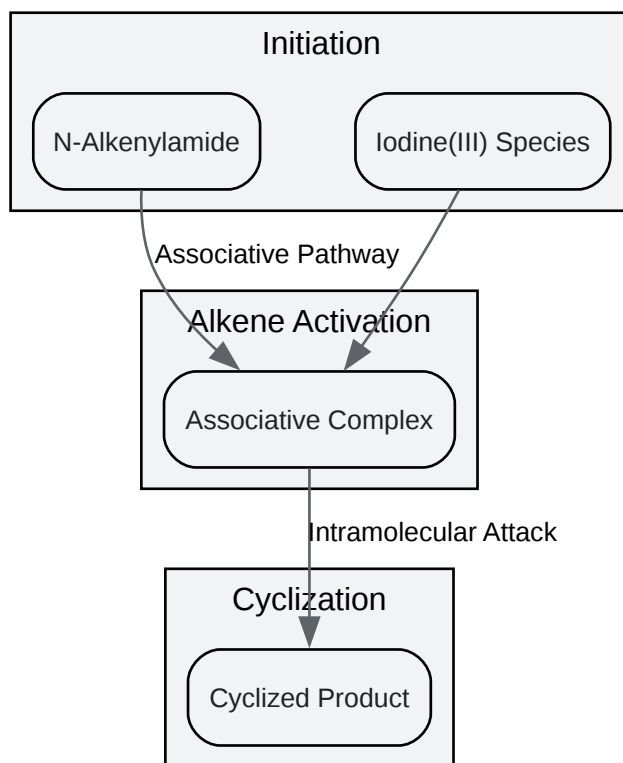
Hypervalent Iodine-Mediated Reactions: The Cyclization Pathway

The inherent electrophilicity of the iodine center in **2-iodophenyl acetate** allows it to act as a hypervalent iodine reagent, mediating a variety of transformations, including intramolecular cyclizations. DFT studies have been instrumental in understanding the mechanism of these reactions, particularly in cases where different cyclization modes (e.g., O-cyclization vs. N-cyclization) are possible.

In a study on the hypervalent iodine-mediated cyclization of N-alkenylamides, it was found that the reaction is initiated by the activation of the alkene by the iodine(III) species. This activation proceeds via an associative pathway where a ligand on the hypervalent iodine reagent dissociates upon approach of the substrate.[2]

Logical Relationship of Hypervalent Iodine-Mediated Cyclization

Hypervalent Iodine-Mediated Cyclization



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Caption: Associative pathway in hypervalent iodine-mediated cyclization.

Experimental Protocol: General Procedure for Hypervalent Iodine-Mediated Cyclization

While specific computational details for the cyclization of **2-iodophenyl acetate** derivatives were not available in the provided search results, a general experimental protocol for similar reactions is as follows:

The N-alkenylamide substrate is treated with a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA) or (bis(trifluoroacetoxy)iodo)benzene (PIFA), in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC) or other analytical

techniques. Upon completion, the reaction mixture is worked up to isolate the cyclized product.
[2]

Conclusion

DFT studies have provided invaluable insights into the competing reaction mechanisms of **2-iodophenyl acetate**. In palladium-catalyzed reactions, the oxidative addition of the C-I bond is a key step, with a concerted pathway being kinetically favored. For reactions leveraging its hypervalent iodine character, an associative pathway initiates alkene activation, leading to intramolecular cyclization. The choice of reagents and reaction conditions will ultimately dictate which of these mechanistic manifolds is operative, allowing chemists to tailor the reactivity of **2-iodophenyl acetate** for a desired synthetic outcome. Further computational and experimental work focusing specifically on **2-iodophenyl acetate** will undoubtedly continue to refine our understanding and expand its synthetic utility.

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